molecular formula C13H4F18N2O B1272200 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 247170-28-1

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No. B1272200
M. Wt: 546.15 g/mol
InChI Key: LFLWTZBRQAFGQE-UHFFFAOYSA-N
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Description

The compound 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a pyrazole derivative that is of interest in the field of coordination chemistry. Pyrazole-based ligands are known to coordinate with various metals to form complexes with potential applications in catalysis, pharmaceuticals, and materials science. The papers provided do not directly discuss 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, but they do provide insights into related compounds and their coordination behavior with transition metals.

Synthesis Analysis

The synthesis of pyrazole-based ligands and their metal complexes can be complex and yield-dependent on the reaction conditions. For example, the reaction of diiron enneacarbonyl with potassium tris-1-pyrazolylborate in the presence of excess methyl iodide results in an 8% yield of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron, a compound related to the pyrazole ligands of interest . This suggests that the synthesis of such compounds requires careful optimization to improve yields and purity.

Molecular Structure Analysis

The molecular structure of pyrazole-based ligands is crucial for their coordination properties. X-ray crystallographic structure determination has been used to characterize the structure of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron, revealing a slightly perturbed octahedral coordination around the iron atom . Similarly, single-crystal X-ray analyses have been employed to characterize the structure of other pyrazole-based ligands, such as bis(pyrazol-1-yl)acetates, which act as tripodal "scorpionate" ligands in transition metal carbonyl chemistry . These analyses are essential for understanding the coordination environment and predicting reactivity.

Chemical Reactions Analysis

The reactivity of pyrazole-based ligands with transition metals can lead to the formation of various complexes. For instance, the coordination of bis(pyrazol-1-yl)acetates to Group VII metal carbonyls has been investigated, resulting in the synthesis of new complexes with manganese and rhenium . Additionally, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new compound, demonstrating the potential for further reactivity and the formation of novel complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds are influenced by their molecular structure. For example, the infrared spectrum of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron in solution indicates the presence of different conformers, which presumably differ in the rotational orientation of the acetyl group . Density functional theory (DFT) calculations have been carried out for related pyrazole compounds, showing that the predicted geometry can well reproduce the structural parameters, and vibrational frequencies have been assigned and compared with experimental IR spectra . These studies provide insights into the thermodynamic properties and electronic transitions of pyrazole-based compounds, which are important for their potential applications.

Scientific Research Applications

Synthetic Routes and Characterization

  • Trifluoromethyl Substituted Pyrazoles Synthesis : Grünebaum et al. (2016) developed an efficient synthesis procedure for trifluoromethyl substituted pyrazoles, including 5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole. They emphasized low-cost and easily available starting materials and characterized the products using NMR spectroscopy and differential scanning calorimetry (Grünebaum, Buchheit, Günther, & Wiemhöfer, 2016).

Antitumor and Medicinal Applications

properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F18N2O/c1-3(34)33-5(7(16,17)9(20,21)11(24,25)13(29,30)31)2-4(32-33)6(14,15)8(18,19)10(22,23)12(26,27)28/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLWTZBRQAFGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370976
Record name 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

CAS RN

247170-28-1
Record name 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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